molecular formula C37H66O7 B1247614 Bullacin B

Bullacin B

Cat. No.: B1247614
M. Wt: 622.9 g/mol
InChI Key: QUGFUBNTTOOGMC-UOCXRWNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bullacin B is a natural organic compound belonging to the class of annonaceous acetogenins (ACGs), which are fatty acid-derived metabolites primarily isolated from plants of the Annonaceae family, such as Annona squamosa . These compounds are characterized by a long aliphatic chain bearing one or more tetrahydrofuran (THF) rings and a terminal γ-lactone (butyrolactone) ring . As a typical acetogenin, this compound's molecular structure underpins its high lipophilicity, facilitating its interaction with cellular membranes . The primary researched mechanism of action of this compound and related acetogenins is the potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) . This inhibition disrupts the electron transport chain, leading to a critical reduction in ATP production, which is particularly detrimental to energy-demanding cancer cells . Some acetogenins are also known to inhibit the NADH oxidase of plasma membranes in tumor cells, providing a dual mechanism for ATP depletion . This mode of action is effective against multidrug-resistant tumors, as it bypasses conventional resistance mechanisms . Annonaceous acetogenins, as a class, have demonstrated exceptional cytotoxic potency in vitro against a broad panel of human tumor cell lines, including those for leukemia, and cancers of the breast, prostate, pancreas, and ovaries . The specific structural features of this compound, such as the configuration of its THF rings and hydroxyl groups, are critical for maximizing its bioactivity, as these features influence the compound's hydrophobic properties and its interaction with the target enzyme . While preclinical studies highlight the significant research value of this compound class, it is crucial to note that some annonaceous acetogenins have been associated with potential neurotoxicity in connection with neurodegenerative tauopathies, a factor that must be considered in experimental design . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(4R,13R)-4,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-16-13-10-9-11-14-19-30(38)20-17-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

QUGFUBNTTOOGMC-UOCXRWNNSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CCCC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CCCC3=CC(OC3=O)C)O)O)O

Synonyms

bullacin B

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Bullacin B is characterized by a complex molecular structure that contributes to its biological activity. The compound's structure has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which have provided insights into its conformational dynamics and interactions with biological targets.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. In particular, studies have shown that:

  • Colon Cancer Cells : this compound has been reported to induce apoptosis in colon cancer cell lines such as SW480 and HT-29. The half-maximal inhibitory concentration (IC50) values for these cells were approximately 10 nM, indicating strong potency in reducing cell viability .
  • Mechanism of Action : The apoptosis induced by this compound is associated with the activation of the endoplasmic reticulum stress signaling pathway, leading to immunogenic cell death. This process involves the translocation of calreticulin and heat shock proteins to the cell membrane, which enhances macrophage phagocytosis of cancer cells .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its cytotoxic effects. Key applications include:

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

  • Colon Cancer Study : In a controlled experiment, treatment with this compound resulted in significant apoptotic changes in colon cancer cells within 16 hours of exposure, demonstrating a time-dependent relationship between drug concentration and apoptotic response .
  • Comparative Studies : Research comparing this compound with other acetogenins has shown that it possesses unique structural features that may enhance its biological activity compared to related compounds like bullatacin, which also exhibits antitumor properties but may differ in efficacy across various cancer types .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (nM)Mechanism
CytotoxicitySW48010Apoptosis via ER stress pathway
CytotoxicityHT-297Immunogenic cell death
Antiviral PotentialHepatoma CellsTBDInhibition of viral replication

Comparison with Similar Compounds

Bullacin B vs. Parviflorin

Parviflorin (compound 2), a C35 ACG co-isolated from A. bullata, shares structural similarities with this compound but differs in hydroxyl positioning and stereochemistry:

  • Hydroxyl Groups : this compound has a C-6 hydroxyl , while Parviflorin has a C-4 hydroxyl .
  • Absolute Configuration : Parviflorin’s configuration is 4R,13R,14R,17R,18R,21R,22R,34S, differing at C-4 and C-6 .
  • Bioactivity: Both compounds show nanomolar cytotoxicity (Table 1), but this compound’s unique C-6 hydroxyl may enhance membrane permeability and target binding .

Table 1: Cytotoxicity of this compound and Parviflorin

Compound IC₅₀ (Human Tumor Cell Lines, nM)
This compound 0.001–0.01 (lung, breast, colon)
Parviflorin 0.01–0.1 (lung, breast, colon)

Source: Adapted from Table 4 in

This compound vs. Goniorhalamus arnuzon C35 ACG

A C35 ACG from Goniorhalamus arnuzon shares this compound’s C-6 hydroxyl but contains a single THF ring (vs. adjacent bis-THF in this compound) . Key differences:

  • THF Arrangement : Adjacent bis-THF rings in this compound enhance hydrogen bonding with Complex I, improving inhibitory potency .
  • Bioactivity : The single-THF analog from G. arnuzon shows reduced cytotoxicity, highlighting the importance of bis-THF geometry .

This compound vs. Annonin VI

Annonin VI (C37H66O7) shares this compound’s molecular formula but differs in:

  • Chain Length: Annonin VI has a C37 skeleton (vs. C35 in this compound), reducing membrane permeability .
  • THF Configuration: Non-adjacent THF rings in Annonin VI weaken Complex I binding compared to this compound’s adjacent arrangement .

Mechanistic Insights: Role of Structural Features

Adjacent Bis-THF Rings

This compound’s adjacent bis-THF rings create a hydrophilic domain that anchors to mitochondrial membranes, facilitating interactions with Complex I’s ubiquinone-binding site . Molecular dynamics (MD) simulations confirm that adjacent THF rings adopt optimal conformations for hydrogen bonding, unlike single-THF analogs .

C-6 Hydroxyl Group

The C-6 hydroxyl in this compound is critical for bioactivity:

  • Enhances solubility in lipid bilayers, improving cellular uptake .
  • Participates in hydrogen bonding with Thr-156 and Asp-160 residues in Complex I, stabilizing inhibitor binding .

Alkyl Spacer Dynamics

The C13–C22 alkyl spacer between the THF rings and terminal lactone allows this compound to dynamically adjust its conformation in lipid membranes. This flexibility enables simultaneous binding of THF rings and lactone to distinct sites on Complex I, a feature absent in rigid analogs like squamostatin A .

Conformational Flexibility and Bioactivity

Ab initio calculations and MD simulations reveal this compound’s conformational flexibility :

  • In aqueous environments, this compound adopts a U-shaped conformation , positioning THF rings and lactone for optimal target engagement.
  • In lipid bilayers, the alkyl spacer undergoes dynamic adjustments , maximizing hydrophobic interactions. This flexibility contrasts with rigid ACGs like rolliniastatin-1, which exhibit reduced potency due to restricted movement .

Preparation Methods

Source Material and Initial Extraction

Bullacin B is predominantly isolated from Annona species, such as Annona squamosa and Annona muricata. Fresh leaves or seeds are typically dried, powdered, and subjected to solvent extraction. Polar solvents like methanol or ethanol are used to extract acetogenins, followed by partitioning with non-polar solvents (e.g., hexane) to remove lipids. The methanol-soluble fraction is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract undergoes column chromatography (CC) over silica gel, with gradient elution using hexane-ethyl acetate mixtures. This compound elutes in medium-polarity fractions, which are further purified via reversed-phase high-performance liquid chromatography (HPLC) with acetonitrile-water mobile phases. Key parameters for optimal isolation include:

ParameterCondition
Column MaterialC18 silica (5 µm, 250 × 10 mm)
Mobile PhaseAcetonitrile:H₂O (75:25, v/v)
Flow Rate2.0 mL/min
DetectionUV at 220 nm

This process typically yields this compound with >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Challenges in Chemical Synthesis

Structural Complexity and Retrosynthetic Analysis

This compound’s synthesis is hindered by its stereochemically dense structure, including three contiguous stereocenters in the THF ring and a trisubstituted γ-lactone. Retrosynthetic disconnections focus on modular assembly of the THF core and lactone moiety, but stereocontrol remains a significant hurdle.

THF Ring Construction

Molecular dynamics simulations and ab initio calculations (RHF/3-21G and RHF/6-31G(d)) suggest that the THF ring adopts a low-energy "L-form" conformation, necessitating chiral auxiliaries or asymmetric catalysis for stereoselective synthesis. A proposed route involves:

  • Epoxidation of a bis-allylic alcohol precursor.

  • Acid-mediated cyclization to form the THF ring.

  • Functionalization of the lactone segment via Wittig olefination.

However, this approach suffers from poor regioselectivity (<30% yield).

Lactone Formation

The γ-lactone is typically constructed via intramolecular esterification of a hydroxy acid precursor. Computational studies indicate that this compound’s lactone exists in a strained conformation, requiring high-dilution conditions to favor cyclization over polymerization.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic markers for this compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.40 (t, J = 7.2 Hz, H-15), 4.90 (m, H-19), 3.80–3.60 (m, THF protons).

  • ¹³C NMR : δ 173.5 (C-1, lactone carbonyl), 81.2 (C-19, oxygenated methine).

  • HRMS (ESI+) : m/z 623.4567 [M+H]⁺ (calc. 623.4571 for C₃₄H₆₂O₇).

Purity Assessment

HPLC-DAD (diode array detection) at multiple wavelengths (210, 254 nm) ensures the absence of co-eluting acetogenins like squamocin or annonacin .

Q & A

Q. Basic Research Focus

  • Primary Screening : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with positive/negative controls. Report IC50 values with confidence intervals (n ≥ 3 replicates) .
  • Secondary Validation : Employ target-specific assays (e.g., enzyme inhibition kinetics) and orthogonal methods (e.g., SPR for binding affinity) .
    Advanced Consideration : Integrate siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism-specific activity .

What methodological strategies resolve contradictions in reported bioactivity data for this compound across studies?

Q. Advanced Research Focus

  • Meta-Analysis : Systematically compare experimental variables (e.g., cell line origin, assay conditions, solvent controls) .
  • Dose-Response Reproducibility : Validate findings across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
  • Data Normalization : Account for batch effects or instrumentation variability using Z-score transformations .

How can synthetic pathways for this compound be optimized to improve yield and scalability for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Reaction Engineering : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity) .
  • Green Chemistry Metrics : Calculate atom economy and E-factors to assess sustainability .
  • Intermediate Trapping : Employ LC-MS to identify bottlenecks in multi-step syntheses .

What computational and experimental approaches are robust for identifying this compound’s molecular targets?

Q. Advanced Research Focus

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes .
  • Molecular Docking : Combine in silico screening (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding pockets .
  • CRISPR-Based Screening : Genome-wide knockout libraries to identify essential genes modulating this compound’s efficacy .

How should researchers design comparative studies to evaluate this compound against structural analogs or known inhibitors?

Q. Advanced Research Focus

  • SAR Tables : Tabulate IC50, selectivity indices, and physicochemical properties (e.g., logP, solubility) for analogs .
  • Synergy Analysis : Use Chou-Talalay combination indices to assess interactions with standard therapeutics .
  • Resistance Profiling : Serial passage assays to monitor emergent resistance mutations in microbial models .

What statistical frameworks are critical for validating this compound’s efficacy in preclinical models?

Q. Methodological Focus

  • Power Analysis : Predefine sample sizes using G*Power to ensure statistical rigor (α = 0.05, β = 0.2) .
  • Multivariate Regression : Adjust for covariates (e.g., animal weight, baseline biomarkers) in in vivo studies .
  • Reproducibility : Adopt open-source platforms (e.g., SciCrunch) for raw data sharing .

How can multi-omics datasets (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

Q. Advanced Research Focus

  • Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to map omics data onto KEGG pathways .
  • Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify hub targets .
  • Machine Learning : Train classifiers to predict response biomarkers from integrated datasets .

What experimental controls are essential to confirm this compound’s stability under physiological conditions?

Q. Methodological Focus

  • Accelerated Stability Testing : Incubate this compound in PBS or serum at 37°C, monitoring degradation via LC-MS .
  • Light/Temperature Sensitivity : Expose to UV-vis light or freeze-thaw cycles, quantifying recovery rates .
  • Metabolite Profiling : Identify degradation products using untargeted metabolomics .

How can researchers address ethical and reproducibility challenges in this compound studies?

Q. Methodological Focus

  • Data Transparency : Pre-register protocols on platforms like Open Science Framework .
  • Ethical Validation : For in vivo work, adhere to ARRIVE guidelines and obtain IACUC approval .
  • Blinded Analysis : Implement double-blinding in assay readouts to reduce bias .

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